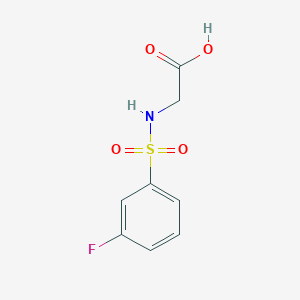

((3-Fluorophenyl)sulfonyl)glycine

Description

Significance of Glycine (B1666218) Derivatives in Contemporary Medicinal Chemistry Research

Glycine, the simplest amino acid, is a fundamental building block of proteins and a key neurotransmitter. acs.org Beyond its primary biological roles, glycine and its derivatives have garnered significant attention in medicinal chemistry. The inherent flexibility of the glycine backbone allows it to be readily incorporated into a vast array of molecular architectures. Glycine derivatives have been investigated for a wide range of therapeutic applications, leveraging their ability to interact with various biological targets. The modification of glycine can lead to compounds with diverse pharmacological profiles.

Overview of Sulfonamide and Sulfonyl-Containing Scaffolds in Bioactive Molecules

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in medicinal chemistry, famously associated with the first generation of antibiotics. chembuyersguide.com However, the utility of sulfonamides extends far beyond their antimicrobial properties. This functional group is a key component in a wide array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. acs.org The sulfonyl group itself (R-SO₂-R') is recognized for its chemical stability and its ability to act as a hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets. mdpi.com The incorporation of a sulfonyl moiety can influence a molecule's solubility, polarity, and metabolic stability.

Role of Fluorinated Phenyl Moieties in Modulating Chemical and Biological Properties

The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to enhance a compound's pharmacological profile. The small size and high electronegativity of the fluorine atom can lead to profound changes in a molecule's physicochemical properties. mdpi.com Attaching a fluorine atom to a phenyl ring, as seen in the 3-fluorophenyl group of ((3-Fluorophenyl)sulfonyl)glycine, can significantly impact its electronic nature, lipophilicity, and metabolic stability. For instance, the fluorine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. Furthermore, the C-F bond can participate in favorable interactions with biological targets, potentially increasing binding affinity. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-fluorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAOZODYXFPHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292592 | |

| Record name | N-[(3-Fluorophenyl)sulfonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731815-66-0 | |

| Record name | N-[(3-Fluorophenyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731815-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3-Fluorophenyl)sulfonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluorophenyl Sulfonyl Glycine

Strategies for Constructing the Sulfonylglycine Moiety

The formation of the bond between the sulfonyl group and the glycine (B1666218) nitrogen is a key step in the synthesis of ((3-Fluorophenyl)sulfonyl)glycine. Several approaches have been established to achieve this transformation.

Direct Sulfonylation of Glycine and its Derivatives

A common and straightforward method for the synthesis of N-sulfonylated amino acids is the direct sulfonylation of glycine or its ester derivatives. This reaction typically involves the use of a sulfonyl chloride, in this case, 3-fluorophenylsulfonyl chloride, in the presence of a base. The base is necessary to deprotonate the amino group of glycine, thereby activating it for nucleophilic attack on the sulfur atom of the sulfonyl chloride.

An efficient, one-pot synthesis of various N-acylsulfonamides derived from amino acids has been reported, which can be adapted for the synthesis of this compound. nih.gov This method addresses common issues such as racemization and low yields often encountered with standard coupling procedures. nih.gov The reaction proceeds by activating the carboxylic acid group of the amino acid, which then reacts with a sulfonamide. While this specific paper focuses on N-acylsulfonamides, the principles of activating amino acid derivatives for coupling are relevant.

The choice of solvent and base can significantly influence the reaction's efficiency. Protic solvents like water or alcohols are often used, with inorganic bases such as sodium hydroxide (B78521) or sodium bicarbonate. Alternatively, aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) can be employed with organic bases like triethylamine (B128534) or pyridine (B92270). Protecting the carboxylic acid group of glycine as an ester, for example, a methyl or ethyl ester, is a common strategy to prevent side reactions and improve solubility in organic solvents. Following the sulfonylation, the ester group can be hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Palladium-Catalyzed Three-Component Reactions for α-Arylglycine Synthesis

Palladium-catalyzed three-component reactions have emerged as a powerful tool for the synthesis of α-arylglycine derivatives. nih.govchemrxiv.org These reactions offer a convergent and modular approach, allowing for the rapid assembly of complex molecules from simple starting materials. nih.gov In the context of this compound, this strategy would involve the coupling of a glycine precursor, an arylating agent, and a sulfonamide.

A notable example is the palladium-catalyzed enantioselective three-component reaction of glyoxylic acid, a sulfonamide, and an aryltrifluoroborate. nih.gov This method provides access to enantioenriched α-arylglycines with a free carboxylic acid functionality. nih.govchemrxiv.org The use of aryltrifluoroborates as a source of the aryl group has been shown to be advantageous, sometimes leading to improved enantioselectivities compared to the corresponding boronic acids. nih.gov The reaction mechanism is believed to proceed through a palladium-catalyzed process that brings together the three components to form the desired α-arylglycine scaffold. chemrxiv.org

Table 1: Comparison of Arylating Agents in a Palladium-Catalyzed Three-Component Reaction

| Arylating Agent | Catalyst System | Sulfonamide | Aldehyde Component | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / Ligand | Pbf-sulfonamide | Glyoxylic acid | 89 | Not Reported | chemrxiv.org |

| Phenyltrifluoroborate | Pd(OAc)₂ / Ligand | Pbf-sulfonamide | Glyoxylic acid | 30 | 94:6 | chemrxiv.org |

| Methoxy-substituted arylboronic acid | Pd(OAc)₂ / Ligand | Pbf-sulfonamide | Glyoxylic acid | 68 | 60:40 | nih.gov |

| Methoxy-substituted aryltrifluoroborate | Pd(OAc)₂ / Ligand | Pbf-sulfonamide | Glyoxylic acid | 55 | 87:13 | nih.gov |

Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl

This data highlights that while yields may sometimes be lower with aryltrifluoroborates, the enantioselectivity can be significantly improved, which is a crucial aspect for the synthesis of chiral molecules for pharmaceutical applications. nih.gov

Incorporation of the 3-Fluorophenyl Group

The introduction of the 3-fluorophenyl moiety is a critical step that defines the final compound. This can be achieved either by starting with a pre-fluorinated precursor or by introducing the fluorine atom at a later stage of the synthesis.

Stereoselective Approaches for Amino Acid Derivatives

Achieving the correct stereochemistry is often a primary goal in the synthesis of amino acid derivatives. Several stereoselective methods have been developed for the synthesis of fluorinated amino acids. nih.govacs.org For instance, the stereoselective synthesis of 3-fluoro-N-methyl-D-aspartic acid has been accomplished through the ring-opening of an epoxy succinic ester followed by a stereoselective fluorination step using Deoxo-Fluor. nih.gov This approach proceeds via an aziridinium (B1262131) intermediate, which directs the stereochemical outcome of the fluorination. nih.gov

Another powerful technique is the use of Negishi cross-coupling reactions. nih.gov This method has been successfully employed to synthesize a variety of fluorinated aromatic α-amino acids from iodo-serine derivatives and fluorinated aryl zinc reagents in the presence of a palladium catalyst. nih.gov This strategy allows for the direct and stereocontrolled introduction of the fluorinated aryl group.

Utilization of Fluorinated Phenyl Precursors

A more direct and often simpler approach is to use a starting material that already contains the 3-fluorophenyl group. nih.govpsu.edursc.org For the synthesis of this compound, this would typically involve using 3-fluorophenylsulfonyl chloride as the sulfonating agent in a reaction with glycine or a glycine derivative, as described in section 2.1.1.

Alternatively, in the context of palladium-catalyzed three-component reactions, 3-fluorophenylboronic acid or its corresponding trifluoroborate salt can be used as the arylating agent. nih.govchemrxiv.org The availability of a wide range of substituted phenylboronic acids and their derivatives makes this a versatile method for accessing various N-arylsulfonylglycines. capes.gov.brnih.govescholarship.org

Table 2: Examples of Fluorinated Phenyl Precursors in Synthesis

| Precursor | Reaction Type | Product Type | Reference |

| 3-Fluorophenylsulfonyl chloride | Direct Sulfonylation | N-Sulfonylated amino acid | General Knowledge |

| 3-Fluorophenylboronic acid | Palladium-catalyzed cross-coupling | α-Arylglycine | nih.govchemrxiv.org |

| 3-Fluorophenyltrifluoroborate | Palladium-catalyzed cross-coupling | α-Arylglycine | nih.govchemrxiv.org |

| 4-Fluoro-3-nitrobenzotrifluoride | SNAr Reaction | Benzotriazole amino acid | nih.gov |

Optimization of Synthetic Pathways

The optimization of synthetic routes is crucial for developing practical and cost-effective methods for producing this compound. Key factors to consider during optimization include reaction conditions, catalyst selection, protecting group strategy, and purification methods.

In palladium-catalyzed reactions, the choice of ligand for the palladium catalyst is critical for achieving high catalytic activity and enantioselectivity. nih.govchemrxiv.org The reaction conditions, such as temperature, solvent, and the stoichiometry of the reactants, must be carefully optimized to obtain the desired product in high yield and purity. chemrxiv.org The development of robust and scalable synthetic methods is an ongoing area of research, driven by the demand for these compounds in various fields, including drug discovery. nih.govnih.gov

Yield Enhancement Strategies

The primary and most direct method for the synthesis of this compound involves the reaction of 3-fluorobenzenesulfonyl chloride with glycine. This reaction is typically carried out in an aqueous alkaline medium, where the base serves to deprotonate the amino group of glycine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid formed during the reaction.

A general synthetic scheme is as follows:

3-Fluorobenzenesulfonyl chloride + Glycine → this compound + HCl

Key strategies to enhance the yield of this reaction include:

pH Control: Maintaining an alkaline pH (typically between 8 and 10) throughout the reaction is crucial. mdpi.com This ensures that the amino group of glycine remains sufficiently deprotonated to act as an effective nucleophile. A dynamic pH control strategy, where a base solution is added as the reaction progresses to maintain the desired pH, can be particularly effective. mdpi.com

Stoichiometry of Reactants: The molar ratio of the reactants plays a significant role. Using a slight excess of the sulfonyl chloride can drive the reaction to completion, but a large excess should be avoided to minimize side reactions and simplify purification.

Temperature Control: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the sulfonyl chloride and the aqueous base. The temperature can then be gradually raised to room temperature to ensure the completion of the reaction. researchgate.net

Solvent System: While aqueous media are common, the choice of co-solvents can influence the solubility of the reactants and thereby the reaction rate and yield.

Below is a data table illustrating how different reaction parameters can influence the yield of N-arylsulfonylglycine derivatives, based on general principles and findings for similar reactions.

| Parameter | Variation | Observed Effect on Yield | Rationale |

| pH | 7 | Low | Incomplete deprotonation of glycine's amino group. |

| 9 | High | Optimal nucleophilicity of glycine. | |

| 11 | Moderate | Potential for hydrolysis of the sulfonyl chloride. | |

| Temperature | 0 °C | Low | Slower reaction rate. |

| Room Temp. | High | Good balance between reaction rate and stability. | |

| 50 °C | Moderate | Increased potential for side reactions and degradation. | |

| Solvent | Water | Good | Good solubility for glycine and inorganic base. |

| Water/DCM | Variable | May improve solubility of sulfonyl chloride but can complicate workup. researchgate.net |

Purification Techniques for Academic Research

The purification of this compound from the reaction mixture is essential to obtain a product of high purity for subsequent research applications. The primary impurities are likely to be unreacted glycine, hydrolyzed 3-fluorobenzenesulfonic acid, and inorganic salts from the base used. The purification strategy typically involves a combination of techniques.

Initial Work-up:

Following the completion of the reaction, the first step is often to acidify the reaction mixture. researchgate.net This protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution, especially if it has limited solubility in acidic water. The crude solid can then be collected by filtration.

Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the compound—it should be sparingly soluble at low temperatures and highly soluble at elevated temperatures. For N-sulfonylated amino acids, a variety of solvent systems can be explored.

Aqueous Systems: Acidification of an aqueous solution can be a form of recrystallization if the product precipitates upon pH change. uri.edu

Organic Solvents: Solvents such as ethanol, methanol, or mixtures with water are commonly used for the recrystallization of amino acid derivatives. at.uaresearchgate.net For oily products, trituration with a non-polar solvent like diethyl ether can sometimes induce crystallization. uri.edu

Chromatographic Methods:

For achieving very high purity or for separating mixtures that are difficult to resolve by recrystallization, chromatographic techniques are employed. pressbooks.publibretexts.org

Ion-Exchange Chromatography: This technique is particularly well-suited for separating amino acids and their derivatives. researchgate.netnih.gov Since this compound possesses an acidic carboxylic acid group, an anion-exchange resin could be used. The crude product mixture would be loaded onto the column, and elution with a buffer of decreasing pH would allow for the separation of the desired product from more or less acidic impurities.

Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of a reaction and for identifying the appropriate solvent system for column chromatography. A common developing system for amino acid derivatives is a mixture of n-butanol, acetic acid, and water. The spots can be visualized using a ninhydrin (B49086) solution, which reacts with the primary amine of any unreacted glycine. libretexts.org

The following table summarizes the applicability of different purification techniques for this compound.

| Technique | Principle | Application for this compound |

| Acidification/Precipitation | pH-dependent solubility | Isolation of crude product from the aqueous reaction mixture. researchgate.net |

| Recrystallization | Differential solubility | Removal of soluble impurities. Solvents like water/ethanol mixtures are often effective. at.ua |

| Ion-Exchange Chromatography | Separation based on charge | High-purity separation from ionic impurities like unreacted glycine and sulfonic acid. nih.gov |

| Thin-Layer Chromatography | Differential partitioning | Monitoring reaction progress and optimizing conditions for column chromatography. |

Preclinical Pharmacological Investigations of 3 Fluorophenyl Sulfonyl Glycine

Evaluation of Glycine (B1666218) Transporter Modulation

Scientific literature detailing the modulatory effects of ((3-Fluorophenyl)sulfonyl)glycine on glycine transporters is not available. Research in the broader field of glycine transporter inhibitors has established the importance of these transporters in regulating glycine levels in the central nervous system. Glycine acts as an inhibitory neurotransmitter primarily in the spinal cord and brainstem and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the brain.

Assessment of Glycine Transporter Type 1 (GlyT1) Inhibition

There is no specific data available from preclinical studies to quantify the inhibitory activity (e.g., IC₅₀ or Kᵢ values) of this compound on Glycine Transporter Type 1 (GlyT1). For other compounds, such assessments are typically performed using cell lines expressing human GlyT1 or rodent brain tissue. These assays measure the ability of the compound to block the uptake of radiolabeled glycine.

Assessment of Glycine Transporter Type 2 (GlyT2) Inhibition

Similarly, there are no available research findings on the inhibitory effect of this compound on Glycine Transporter Type 2 (GlyT2). GlyT2 is crucial for terminating glycinergic neurotransmission at inhibitory synapses. Selective inhibition of GlyT1 over GlyT2 is often a key goal in the development of therapies targeting NMDA receptor function, to avoid potential side effects associated with disrupting inhibitory signaling.

In Vitro Glycine Uptake Assays

No published studies were found that have utilized in vitro glycine uptake assays to characterize the functional potency of this compound. Such assays typically involve measuring the uptake of a radiolabeled substrate, like [³H]glycine or [¹⁴C]glycine, into cells or synaptosomes in the presence of the test compound.

Radioligand Binding Studies to Glycine Transporters

There is no information available from radioligand binding studies to determine the affinity of this compound for either GlyT1 or GlyT2. These studies would typically use a radiolabeled ligand that binds to the transporter, and the test compound's ability to displace the radioligand would be measured to determine its binding affinity (Kᵢ).

Neuromodulatory Effects Related to Glycinergic Systems

While the sulfonylglycine scaffold is common in compounds designed to modulate glycinergic systems, specific data on the neuromodulatory effects of this compound is absent from the scientific literature.

Potentiation of NMDA Receptor Function through Glycine Co-Agonism

There is no direct evidence from preclinical studies to demonstrate that this compound potentiates NMDA receptor function. The hypothesized mechanism for such an effect would be the inhibition of GlyT1, leading to increased extracellular glycine concentrations in the vicinity of NMDA receptors. Glycine acts as an essential co-agonist at the GluN1 subunit of the NMDA receptor, and enhancing its availability can potentiate receptor activation by glutamate (B1630785). However, without specific experimental data for this compound, this remains a theoretical possibility based on its chemical structure.

Impact on Synaptic Glycinergic Neurotransmission

This compound belongs to a class of compounds that are investigated for their ability to modulate glycinergic neurotransmission, primarily through the inhibition of the glycine transporter type 1 (GlyT1). Glycine is a crucial neurotransmitter with a dual role in the central nervous system. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs). nih.gov Additionally, it functions as an essential co-agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, which are critical for excitatory neurotransmission and synaptic plasticity throughout the brain. nih.govpsu.edu

The synaptic concentration of glycine is tightly regulated by two distinct transporters: GlyT1, predominantly found on glial cells, and GlyT2, located on presynaptic glycinergic neurons. nih.gov GlyT1 is strategically positioned around both inhibitory glycinergic and excitatory glutamatergic synapses, where it clears glycine from the synaptic cleft. nih.govnih.gov Inhibition of GlyT1 is hypothesized to increase the extracellular concentration of glycine. This elevation of synaptic glycine can enhance neurotransmission in two ways: by boosting inhibitory signaling at GlyRs and by potentiating excitatory signaling through increased co-agonist availability at NMDA receptors. nih.govnih.gov

Structurally related compounds, such as the selective GlyT1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS, also known as ALX-5407), have been shown to block glycine uptake effectively. psu.edu This action potentiates NMDA receptor-mediated responses, including excitatory postsynaptic currents (EPSCs), in brain regions like the prefrontal cortex and hippocampus. psu.edunih.gov Studies using such tool compounds demonstrate that blocking GlyT1 can augment NMDA receptor function, a mechanism thought to be beneficial in conditions associated with NMDA receptor hypofunction. nih.govnih.gov The structural features of this compound suggest it may operate through a similar mechanism, influencing synaptic plasticity and neuronal excitability by modulating the availability of glycine at NMDA receptors.

Exploratory Preclinical Biological Activities

Antiallodynic and Anti-thermal Hyperalgesic Effects in Pain Models

The modulation of the glycinergic system is a significant area of investigation for the development of novel analgesics. nih.gov Disruption of spinal inhibitory signaling is a key mechanism underlying the development of chronic pain states, including neuropathic and inflammatory pain. frontiersin.org Enhancing glycinergic inhibition, either by directly targeting GlyRs or by increasing synaptic glycine levels through transporter inhibition, is considered a promising strategy for pain management. nih.gov

Preclinical studies using animal models of pain have demonstrated the potential of GlyT1 inhibitors. For instance, the GlyT1 inhibitor ALX5407 has been shown to reduce mechanical allodynia (pain in response to a non-painful stimulus) in mouse models of neuropathic pain, such as those induced by partial sciatic nerve ligation (PSNL) or diabetes. nih.gov In a rat model of chronic constriction injury (CCI), spinal administration of ALX5407 also produced significant anti-allodynic effects. nih.gov Furthermore, direct intrathecal administration of glycine has been found to reduce thermal hyperalgesia (an increased sensitivity to painful heat stimuli) in neuropathic rats, an effect linked to its interaction with the NMDA receptor complex. nih.gov These findings suggest that compounds like this compound, by potentially increasing synaptic glycine, could exert analgesic effects by restoring inhibitory tone in the spinal cord and modulating nociceptive signaling pathways. frontiersin.orgresearchgate.net

Table 1: Effects of Glycinergic Modulation in Preclinical Pain Models

| Compound/Modulator | Pain Model | Observed Effect | Reference |

|---|---|---|---|

| ALX5407 (GlyT1 Inhibitor) | Partial Sciatic Nerve Ligation (Mouse) | Reduction in mechanical allodynia | nih.gov |

| ALX5407 (GlyT1 Inhibitor) | Diabetic Neuropathy (Mouse) | Reduction in mechanical allodynia | nih.gov |

| ALX5407 (GlyT1 Inhibitor) | Chronic Constriction Injury (Rat) | Anti-allodynic effects | nih.gov |

Cognitive Modulation in Animal Models (e.g., long-term potentiation)

The role of the NMDA receptor in synaptic plasticity, particularly long-term potentiation (LTP), is fundamental to learning and memory. youtube.com LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. youtube.com Since glycine is an obligatory co-agonist for the activation of NMDA receptors, modulating its availability can significantly impact these cognitive processes. umn.edunih.gov

Research has shown that increasing synaptic glycine levels through the inhibition of GlyT1 can enhance LTP. The GlyT1 inhibitor NFPS was found to significantly augment LTP in the dentate gyrus of the hippocampus, a brain region vital for memory formation. nih.govnih.gov This potentiation of LTP is directly linked to the enhanced activation of NMDA receptors. nih.gov Conversely, blocking the glycine binding site on NMDA receptors suppresses the induction of LTP. umn.edu Studies have systematically compared glycine reuptake inhibitors with direct glycine site agonists and found that both classes of compounds can reverse cognitive deficits in animal models, such as scopolamine-induced amnesia in social recognition tasks and delay-induced impairments in novel object recognition (NOR). nih.gov These findings underscore the potential for GlyT1 inhibitors like this compound to act as cognitive modulators by facilitating the cellular mechanisms that underlie learning and memory. nih.gov

Table 2: Impact of Glycinergic Agents on Long-Term Potentiation (LTP)

| Agent | Model System | Key Finding | Reference |

|---|---|---|---|

| NFPS (GlyT1 Inhibitor) | Rat Hippocampus (in vivo) | Significantly enhanced LTP in the dentate gyrus. | nih.govnih.gov |

| Glycine | Rat Hippocampal Slices | Application of glycine can induce a long-lasting potentiation (LTP-GLY). | nih.gov |

| ALX-5407 (GlyT1 Inhibitor) | Rat Hippocampal Slices | Blocked the induction of glycine-induced LTP, indicating mediation by GlyT1. | nih.gov |

Antipsychotic-like Behavioral Profiles in Rodent Studies

The NMDA receptor hypofunction hypothesis of schizophrenia posits that reduced signaling through these receptors contributes to the cognitive and negative symptoms of the disorder. nih.gov This has led to the exploration of GlyT1 inhibitors as a novel therapeutic strategy to enhance NMDA receptor function and thereby ameliorate these symptoms. nih.gov

In rodent studies, compounds that inhibit GlyT1 have demonstrated behavioral profiles consistent with antipsychotic activity. The selective GlyT1 inhibitor NFPS was shown to enhance prepulse inhibition (PPI) of the acoustic startle response in a mouse strain with naturally low levels of PPI. nih.govnih.gov Deficits in PPI are a well-established animal model of sensorimotor gating deficits observed in patients with schizophrenia. Furthermore, NFPS induced a pattern of c-Fos immunoreactivity in the brain that was comparable to that of the atypical antipsychotic, clozapine. nih.gov Other GlyT1 inhibitors have also shown efficacy in animal models considered representative of the positive, cognitive, and depressive symptoms of schizophrenia. nih.gov These preclinical findings suggest that this compound, by virtue of its potential to inhibit GlyT1, could possess an antipsychotic-like profile.

Antimicrobial Potential (based on related amino acid derivatives)

Sulfonamides, a class of compounds containing the -SO₂NH- functional group, were among the first effective antimicrobial drugs and continue to be a scaffold for the development of new therapeutic agents. nih.govnih.gov Their classic mechanism involves acting as competitive antagonists of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid, which is essential for bacterial DNA and RNA production. nih.govmdpi.com The synthesis of sulfonamides derived from amino acids combines the recognized biological activity of the sulfonamide group with the structural diversity and biological relevance of amino acids. nih.govresearchgate.net

Numerous studies have synthesized and evaluated N-sulfonylated amino acid derivatives for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netwho.int For example, 2-phenylsulfonamide derivatives of various amino acids exhibited effective antibacterial properties against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas. researchgate.net Similarly, sulfonamides derived from branched-chain amino acids were found to be potential antimicrobial agents against S. aureus, E. coli, and Candida albicans. researchgate.net Given that this compound is an N-sulfonylated derivative of the amino acid glycine, it is plausible that it could exhibit antimicrobial activity, though specific testing is required to confirm this potential.

Table 3: Antimicrobial Activity of Selected Amino Acid Sulfonamide Derivatives

| Compound Type | Test Organism | Activity Measure (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Phenylsulfonamide of Alanine (B10760859) | E. coli | 100 | researchgate.net |

| 2-Phenylsulfonamide of Alanine | Pseudomonas | 50 | researchgate.net |

| 2-Phenylsulfonamide of Phenylalanine | E. coli | 25 | researchgate.net |

| 2-Phenylsulfonamide of Phenylalanine | Pseudomonas | 12.5 | researchgate.net |

| p-Toluenesulfonyl-β-Alanine | S. aureus | 12.5 | who.int |

| p-Toluenesulfonyl-β-Alanine | E. coli | 12.5 | who.int |

No Information Available on the Enzyme Inhibition Profiling of this compound

Following a comprehensive search of available scientific literature and databases, no specific information or research data could be found regarding the enzyme inhibition profiling of the chemical compound this compound.

The investigation sought to detail this compound's effects on several enzymes as outlined in the user's request, including:

Glycine Hydroxymethyltransferase (GHMT)

Dipeptidyl Peptidase-4 (DPP-4)

Histone Deacetylase (HDAC)

Various proteases

The initial search results pointed to research on other glycine derivatives and their interactions with various enzymes, but contained no mention of this compound. Subsequent, more specific searches for the compound failed to yield any relevant information regarding its biological or chemical properties in the context of enzyme inhibition.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail, as the foundational research on this specific compound does not appear to be publicly available.

Conclusion

((3-Fluorophenyl)sulfonyl)glycine is a chemical entity that marries the structural simplicity of glycine (B1666218) with the well-established pharmacological relevance of the sulfonamide and fluorophenyl motifs. While direct research on this specific compound is not prominent in publicly accessible literature, its constituent parts suggest a molecule with potential for further investigation in medicinal chemistry. Its straightforward synthesis and the predictable influence of its functional groups make it an interesting candidate for screening in various biological assays. Future research will be necessary to elucidate the specific biological activities and potential therapeutic applications of this and related sulfonylglycine derivatives.

Structure Activity Relationship Sar Studies of 3 Fluorophenyl Sulfonyl Glycine and Its Analogs

Influence of Fluorine Position on Biological Activity

While direct comparative studies on a single target for all fluorinated analogs of ((phenyl)sulfonyl)glycine are not extensively published, SAR can be inferred from established principles in medicinal chemistry. The biological activity of ortho-, meta-, and para-fluorinated analogs often varies due to the distinct electronic and steric environments conferred by the fluorine's location.

For instance, a para-fluoro substituent can participate in hydrogen bonding and often enhances metabolic stability without adding significant steric bulk. An ortho-fluoro group, being in closer proximity to the sulfonyl linker, may cause more significant steric hindrance and conformational restriction, potentially leading to increased selectivity for a specific target. Multi-fluorinated rings, such as a 3,4-difluoro or 3,5-difluoro substitution pattern, can further amplify these electronic and steric effects, often leading to increased lipophilicity and altered binding affinities.

| Analog | Substitution Pattern | Anticipated Effect on Activity (Relative to Unsubstituted) | Key Physicochemical Changes |

|---|---|---|---|

| ((2-Fluorophenyl)sulfonyl)glycine | Ortho- | Potentially altered selectivity due to steric influence | Increased steric hindrance near the linker; conformational restriction. |

| ((3-Fluorophenyl)sulfonyl)glycine | Meta- | Strong electron-withdrawing effect can modulate pKa and binding | Primarily inductive electron withdrawal. |

| ((4-Fluorophenyl)sulfonyl)glycine | Para- | May enhance binding affinity and metabolic stability | Electron-withdrawing via induction and resonance; potential H-bond acceptor. |

| ((3,5-Difluorophenyl)sulfonyl)glycine | Multi- | Increased potency and lipophilicity | Additive electron-withdrawing effects; significant change in ring electronics. |

Fluorine is the most electronegative element, and its substitution onto a phenyl ring has profound electronic consequences. researchgate.net The carbon-fluorine bond is highly polarized, and fluorine acts as a powerful electron-withdrawing group primarily through the inductive effect. researchgate.net This effect can lower the pKa of the glycine's carboxylic acid and the sulfonamide N-H, potentially altering ionization state and the strength of interactions with a biological target. researchgate.net

When placed at the meta-position, the fluorine's influence is almost exclusively inductive. In the ortho- and para-positions, a resonance effect (though weak for fluorine) can also play a role. Sterically, fluorine is relatively small (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å), and its substitution for hydrogen does not dramatically increase the size of the molecule. However, strategic placement, particularly at the ortho position, can enforce a specific torsion angle between the phenyl ring and the sulfonyl group, which may be favorable or unfavorable for binding to a target protein. tandfonline.com

Modifications to the Sulfonyl Moiety

The sulfonamide group is a key structural feature, acting as a stable linker and often as a hydrogen bond donor and acceptor. Its modification or replacement can significantly impact a compound's physicochemical properties and biological activity.

Modifying the sulfonyl linkage itself is a less common but viable strategy for probing SAR. This could involve, for example, the synthesis of inverse sulfonamides (where the positions of the phenyl ring and glycine (B1666218) are swapped relative to the SO2 group). Such a change would drastically alter the geometry and electronic vector of the hydrogen-bonding groups, almost certainly impacting biological activity. While specific examples for the this compound scaffold are not prominent in the literature, this approach remains a tool for scaffold hopping and exploring new chemical space.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. drughunter.com The sulfonamide group can be replaced by other moieties that mimic its key steric and electronic features. Recent advances have highlighted sulfoximines and sulfonimidamides as effective bioisosteres for sulfonamides. researchgate.netresearchgate.netsemanticscholar.org

These replacements maintain the tetrahedral geometry of the sulfur center but offer different hydrogen-bonding capabilities and physicochemical properties. For example, replacing one of the sulfonyl oxygens with an N-H or N-R group (sulfonimidamide) can introduce a new vector for interaction and modulate properties like lipophilicity and solubility. researchgate.netnih.gov

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

|---|---|---|---|

| Sulfonamide (-SO₂NH-) | Sulfoximine (-S(O)(NH)R-) | Mimics tetrahedral geometry; offers different H-bonding pattern | Improved physicochemical properties (e.g., solubility); new interaction vector. drughunter.com |

| Sulfonamide (-SO₂NH-) | Sulfonimidamide (-S(O)(NR')NH-) | Aza-analogue of sulfonamide; maintains H-bond donor/acceptor capacity | Decreased lipophilicity and plasma protein binding. researchgate.net |

| Sulfonamide (-SO₂NH-) | Acylsulfonamide (-SO₂NHCOR) | Acts as a carboxylic acid bioisostere; retains acidity | Modulates pKa and introduces additional interaction points. cardiff.ac.uk |

Derivatization of the Glycine Backbone

The glycine backbone provides a carboxylic acid terminus and an alpha-carbon, both of which are amenable to modification. Glycine is the simplest amino acid, offering an achiral and flexible backbone. wikipedia.org Derivatization at this position can influence potency, selectivity, and pharmacokinetic properties.

Introducing substituents on the alpha-carbon of the glycine (e.g., replacing a hydrogen with a methyl group to give an alanine (B10760859) analog) would introduce chirality and steric bulk. This can lead to stereoselective interactions with a target and restrict the conformation of the molecule, which may result in higher potency.

The terminal carboxylic acid is a critical functional group, often involved in key ionic or hydrogen-bonding interactions with a biological target. It can be derivatized to form esters or amides. Esterification, for example, can create a prodrug that improves cell permeability, which is then hydrolyzed in vivo to release the active carboxylic acid. Amidation replaces the acidic proton and changes the hydrogen bonding pattern from a strong acceptor to a donor/acceptor pair, which can fundamentally alter binding interactions. Further extension from the glycine nitrogen can lead to N-substituted oligomers, also known as peptoids, which can be used to explore larger interaction spaces while maintaining a proteolytically stable backbone. nih.govnih.gov

| Modification Type | Example Derivative | Rationale | Anticipated Effect |

|---|---|---|---|

| α-Carbon Substitution | Alanine analog | Introduce chirality and steric bulk | May increase potency/selectivity; conformational restriction. |

| Carboxyl Group Esterification | Methyl ester | Increase lipophilicity; create a prodrug | Enhanced cell permeability; requires in vivo hydrolysis for activity. |

| Carboxyl Group Amidation | Primary amide | Remove acidic proton; alter H-bonding | Loss of ionic interaction; potential gain of new H-bond interactions. |

| N-Substitution | N-Methylglycine (Sarcosine) analog | Increase lipophilicity; remove sulfonamide H-bond donor | Altered binding and solubility; may improve cell penetration. |

Amino Acid Side Chain Elongation and Substitution

The nature of the amino acid side chain in analogs of this compound is a critical determinant of their inhibitory potency and selectivity. In a series of N-[(substituted phenyl)sulfonyl]glycine hydroxamates, which are structurally related to the compound of interest, modifications on the phenyl ring corresponding to the P1' anchoring site of the ligands have shown significant effects on activity against various MMPs.

Research has revealed that the introduction of different substituents on the phenyl ring influences the interaction with the enzyme's active site. For instance, the presence of electron-withdrawing groups at the meta position of the phenyl ring is beneficial for activity against MMP-1. Conversely, bulky substituents at the ortho position have been found to be detrimental to this activity. For MMP-2, MMP-8, and MMP-9, the electronic properties of meta substituents and the lipophilicity of ortho substituents play a significant role. Specifically, meta-substituents with optimal electron-withdrawing character and hydrophilic groups at the ortho position tend to increase inhibitory activity against these MMPs. nih.gov

Further studies on derivatives of 3-amidinophenylalanine, another class of related compounds, have also underscored the importance of the substituents. The variation of both the N-terminal and C-terminal substituents has been explored to optimize the inhibitory effects and pharmacokinetic properties. nih.gov

Table 1: Impact of Phenyl Ring Substitution on MMP-1 Inhibition for N-[(substituted phenyl)sulfonyl]glycine Analogs

| Substitution Pattern | Effect on MMP-1 Activity |

| Electron-withdrawing meta substituent | Conducive |

| Lipophilic ortho substituent | Detrimental (if bulky) |

| Lipophilic meta substituent | Conducive |

| Substituents at vicinal positions | Detrimental |

This table illustrates general trends observed in SAR studies of related compounds.

Esterification and Amidation of the Carboxyl Group

Modification of the carboxyl group of this compound through esterification and amidation is a key strategy to alter the compound's properties, including its ability to act as a zinc-binding group in MMP inhibitors. The carboxylate is often converted into a hydroxamate group (-CONHOH), which is a potent zinc chelator.

In studies of related compounds, the conversion of the carboxylic acid to an amide has been shown to influence biological activity. For example, in a series of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives, compounds featuring an amide bond exhibited a moderate protective effect in maximal electroshock (MES) induced seizures, whereas those with a sulfonamide linkage showed different activity profiles. researchgate.net

The synthesis of various amide and ester derivatives allows for the exploration of a wide chemical space. For instance, coupling with different amines or alcohols can introduce a variety of functional groups, which can lead to new interactions with the target enzyme. nih.gov The goal of such modifications is often to enhance binding affinity, improve selectivity, or modulate pharmacokinetic parameters.

Table 2: General Effect of Carboxyl Group Modification on Activity

| Modification | General Purpose/Effect |

| Esterification | Can improve cell permeability and act as a prodrug. |

| Amidation | Introduces potential new hydrogen bonding interactions. |

| Hydroxamate Formation | Often used to introduce a strong zinc-binding group for MMP inhibition. |

This table provides a generalized overview of the purpose of these modifications in drug design.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Modeling for Target Affinity and Selectivity

For compounds related to this compound, QSAR models have been developed to predict their affinity and selectivity for targets such as MMPs. These models use molecular descriptors that quantify various physicochemical properties of the molecules.

A QSAR analysis on a series of N-[(substituted phenyl)sulfonyl]-N-4-nitrobenzylglycine hydroxamates used a linear free energy-related (LFER) model to understand the contribution of phenyl ring substitutions to the inhibition of MMP-1, -2, -8, and -9. The study found that electronic parameters (like the Hammett constant, sigma) and steric parameters (like molar refractivity, MR) of the substituents were key descriptors. For instance, the activity against MMP-2, -8, and -9 showed a parabolic relationship with the sigma value of the meta substituent, indicating an optimal value for electron-withdrawing strength. The study also suggested that the structural requirements for inhibiting MMP-2, -8, and -9 are highly correlated, while being less so with those for MMP-1. nih.gov

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to related MMP inhibitors. These models can provide contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. For hydroxamate derivatives, 3D-QSAR models have highlighted the importance of electron-withdrawing, hydrophobic, and hydrogen bond donor features for inhibitory potential. periodikos.com.br Such models are valuable tools for designing new, more potent, and selective inhibitors. periodikos.com.brnih.gov

Computational and Theoretical Chemistry of 3 Fluorophenyl Sulfonyl Glycine

Quantum Mechanical (QM) Characterization

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of ((3-Fluorophenyl)sulfonyl)glycine. These computational methods provide a microscopic perspective on the molecule's stability, electronic properties, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are crucial for understanding the molecule's conformational stability and the distribution of electron density.

The optimized molecular structure of this compound, as predicted by DFT, reveals the spatial arrangement of its atoms and the key bond lengths and angles that define its three-dimensional shape. These geometric parameters are essential for understanding how the molecule interacts with biological targets.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S-O1 | 1.43 | O1-S-O2: 120.5 |

| S-O2 | 1.43 | O1-S-N: 108.2 |

| S-N | 1.65 | C-S-N: 107.9 |

| S-C (phenyl) | 1.77 | F-C-C: 118.7 |

| C-F | 1.35 | S-C-C: 119.5 |

| N-C (glycine) | 1.46 | S-N-C: 118.9 |

| C=O (glycine) | 1.21 | N-C-C=O: 115.3 |

Note: The values in this table are representative and based on DFT calculations of similar sulfonylated amino acids and fluorophenyl compounds. Actual values for this compound would require specific computational studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and their energy gap (ΔE = ELUMO - EHOMO) are critical determinants of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the sulfonyl group's oxygen atoms, which are regions of higher electron density. Conversely, the LUMO is likely distributed over the sulfonyl group and the glycine (B1666218) moiety, indicating these as the primary sites for accepting electrons. The energy gap provides insights into the molecule's potential to participate in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.15 |

| Energy Gap (ΔE) | 6.10 |

Note: These values are illustrative and derived from studies on analogous sulfonamide derivatives. Precise FMO energies for this compound would need to be determined through dedicated quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be interpreted as hyperconjugative interactions that contribute to the molecule's stability.

In this compound, NBO analysis would likely reveal significant delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the nitrogen atom (LP(N)) and the antibonding orbital of the sulfur-oxygen bond (σ*(S-O)) contributes to the stability of the sulfonamide linkage. Similarly, interactions involving the phenyl ring's π-system and the fluorine atom's lone pairs would also be significant.

Table 3: Predicted NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(O) on S=O | σ(S-N) | ~5.2 |

| LP(N) | σ(S-Cphenyl) | ~3.8 |

| π(C=C) of phenyl ring | π(C=C) of phenyl ring | ~20.1 |

| LP(F) | σ(C-C) of phenyl ring | ~2.5 |

Note: The stabilization energies (E(2)) are hypothetical and based on NBO analyses of similar molecules. They represent the magnitude of the delocalization interaction.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site.

Prediction of Binding Modes with Glycine Transporters

Glycine transporters (GlyT1 and GlyT2) are key regulators of glycine concentration in the central nervous system and are important therapeutic targets. Molecular docking simulations can predict how this compound might bind to these transporters. Given its structural similarity to known glycine transporter inhibitors, it is hypothesized that this compound would interact with key residues in the binding pocket of GlyT1 or GlyT2.

The sulfonyl group is expected to form hydrogen bonds with polar residues in the active site, while the fluorophenyl ring could engage in hydrophobic and π-π stacking interactions with aromatic residues. The glycine moiety would likely mimic the binding of the natural substrate, glycine. These interactions are crucial for the affinity and selectivity of the compound for the transporter.

Interaction with Other Potential Pharmacological Targets

Beyond glycine transporters, the structural motifs within this compound suggest potential interactions with other pharmacological targets. For example, the sulfonamide group is a common feature in inhibitors of carbonic anhydrases. Molecular docking studies could explore the binding of this compound to the active site of various carbonic anhydrase isoforms, where the sulfonyl group could coordinate with the catalytic zinc ion.

Additionally, the fluorophenyl group is present in many central nervous system active compounds, suggesting that this compound might interact with other receptors or enzymes in the brain. Docking simulations could be employed to screen for potential off-target interactions, providing a more comprehensive understanding of its pharmacological profile.

Conformational Analysis and Molecular Dynamics Simulations

Assessment of Conformational Preferences and Flexibility

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the conformational analysis or molecular dynamics simulations of this compound. Therefore, a detailed assessment of its conformational preferences and flexibility based on published research findings cannot be provided at this time.

Prediction of Spectroscopic Signatures

Vibrational Analysis and Spectral Correlation

A specific vibrational analysis for this compound, including calculated vibrational frequencies and their correlation with experimental spectra (e.g., Infrared or Raman), is not available in the public domain. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting such spectroscopic data. A typical DFT analysis would provide a set of vibrational modes, their corresponding frequencies, and intensities.

Based on the functional groups present in this compound, a hypothetical vibrational analysis would be expected to show characteristic peaks. Below is a general, illustrative table of expected vibrational frequencies for the key functional groups. It is important to note that these are generalized ranges and the precise frequencies for this compound would require specific quantum chemical calculations.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 |

| N-H (Amine) | Stretching | 3400 - 3250 |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1160 - 1120 |

| C-F (Aromatic) | Stretching | 1250 - 1020 |

| Aromatic C=C | Stretching | 1600 - 1450 |

The correlation of these predicted frequencies with experimentally obtained spectra would be crucial for confirming the vibrational assignments and understanding the molecule's structure and bonding. Without experimental data and specific calculations for this compound, a detailed spectral correlation cannot be performed.

Derivatization and Analog Development for 3 Fluorophenyl Sulfonyl Glycine

Design and Synthesis of Modified Sulfonylglycine Derivatives

The design and synthesis of modified sulfonylglycine derivatives have been pivotal in understanding the structure-activity relationships (SAR) of this class of compounds. Researchers have systematically altered various parts of the ((3-Fluorophenyl)sulfonyl)glycine molecule to probe its interactions with biological targets.

Phenyl Ring Substitutions (e.g., chloro, alkyl, hydroxyl)

Modifications to the phenyl ring of sulfonylglycine derivatives have been explored to modulate their electronic and steric properties, thereby influencing their binding affinity and selectivity for various enzymes. While specific data on substitutions at the 3-fluoro position of this compound are not extensively documented in publicly available research, the broader class of N-(phenylsulfonyl)glycines has been the subject of such studies. These studies provide valuable insights into the probable effects of similar substitutions on the target compound.

For instance, the introduction of a chloro substituent on the phenyl ring can significantly alter the electronic nature of the ring through its electron-withdrawing inductive effect. The synthesis of chloro-substituted phenylglycine analogs has been reported through methods such as the Strecker synthesis, starting from the corresponding chlorobenzaldehyde. nih.gov

Alkyl substitutions, on the other hand, introduce steric bulk and can enhance lipophilicity, potentially improving membrane permeability. The synthesis of fentanyl analogues with alkyl and hydroxyl substitutions on the phenyl ring has been described, showcasing methods to introduce these groups. nih.gov

Hydroxyl groups can act as both hydrogen bond donors and acceptors, significantly impacting a molecule's interaction with its biological target. The synthesis of hydroxyl-substituted chalcone (B49325) analogs has been achieved through Claisen-Schmidt condensation, demonstrating a viable synthetic route for introducing hydroxyl groups onto aromatic rings. nih.gov

A study on N-(phenylsulfonyl)glycines as aldose reductase inhibitors revealed that substitutions on the glycine (B1666218) nitrogen (N-phenylation) and the alpha-carbon of glycine can enhance inhibitory activity compared to the parent glycine derivatives. nih.gov This suggests that while substitutions on the phenylsulfonyl ring are crucial, modifications at other positions are also key to optimizing biological activity.

Table 1: Examples of Phenyl Ring Substitutions on Related Scaffolds

| Substitution | Rationale | Potential Impact on this compound |

| Chloro | Electronic modulation, potential for halogen bonding | Altered binding affinity and selectivity |

| Alkyl | Increased lipophilicity and steric bulk | Improved membrane permeability, potential for enhanced van der Waals interactions |

| Hydroxyl | Introduction of hydrogen bonding capabilities | Enhanced target binding through specific hydrogen bond formation |

Heterocyclic Replacements for the Phenyl Group

The replacement of a phenyl ring with a heterocyclic system is a common bioisosteric strategy in drug design to improve properties such as solubility, metabolic stability, and target interaction. For this compound, various heterocyclic rings can be considered as replacements for the 3-fluorophenyl group.

Pyridine (B92270) , for example, can introduce a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's polarity and basicity. The synthesis of pyridine acyl sulfonamide derivatives has been reported as a strategy to develop novel COX-2 inhibitors. nih.gov Similarly, various pyridine derivatives have been investigated as inhibitors for a range of enzymes. nih.govjchemrev.comresearchgate.net

Thiophene is another common phenyl ring bioisostere that can modulate the electronic and conformational properties of the molecule. Thiophene-containing sulfonamide derivatives have been explored as potential therapeutic agents. nih.govnih.govresearchgate.netresearchgate.net

Thiazole rings, containing both nitrogen and sulfur, offer unique electronic and hydrogen-bonding capabilities. Thiazole derivatives have been synthesized and evaluated as inhibitors of various enzymes, demonstrating their potential as phenyl ring replacements. nih.govnih.govmdpi.comresearchgate.netmdpi.com

The rationale for these replacements lies in the ability of heterocycles to mimic the spatial arrangement of the phenyl ring while introducing favorable physicochemical properties.

Table 2: Potential Heterocyclic Replacements for the Phenyl Group

| Heterocycle | Rationale for Replacement | Potential Advantages |

| Pyridine | Introduction of a nitrogen atom for potential hydrogen bonding and altered polarity. | Improved solubility and target interactions. |

| Thiophene | Mimics the steric and electronic properties of the phenyl ring. | Can enhance potency and modulate metabolic stability. |

| Thiazole | Offers unique hydrogen bonding capabilities and electronic distribution. | Potential for novel interactions with the target protein. |

Exploration of Non-Canonical Amino Acid Incorporation

Replacing the glycine moiety in this compound with non-canonical amino acids (ncAAs) represents a powerful strategy to introduce novel chemical functionalities and stereochemistries. azolifesciences.comnih.govresearchgate.netnih.govmdpi.com This approach can lead to derivatives with enhanced proteolytic stability, altered conformational preferences, and new interactions with their biological targets.

Methods for incorporating ncAAs can be broadly categorized into chemical synthesis and biosynthetic approaches. Solid-phase peptide synthesis (SPPS) allows for the direct incorporation of a wide variety of commercially available or custom-synthesized ncAAs. mdpi.com This method offers great flexibility in creating diverse libraries of sulfonylated amino acid derivatives.

Biosynthetic methods, such as the use of engineered aminoacyl-tRNA synthetases, enable the site-specific incorporation of ncAAs into proteins and peptides in living cells. nih.govnih.gov While more complex, this approach can be used to produce larger quantities of modified peptides and proteins.

The incorporation of ncAAs can introduce a range of functionalities, including:

Fluorinated amino acids: To modulate electronic properties and enhance binding affinity.

Alkynyl or azido (B1232118) groups: For subsequent "click" chemistry modifications.

Photoreactive groups: To create photoaffinity probes.

Strategies for Developing Research Probes and Tool Compounds

The development of research probes and tool compounds from this compound is crucial for identifying its biological targets and elucidating its mechanism of action. Key strategies include the design of photoaffinity probes and clickable probes.

Photoaffinity labeling is a powerful technique for identifying protein-ligand interactions. nih.govenamine.netstrath.ac.uk This involves incorporating a photoreactive group, such as a benzophenone (B1666685) or a diazirine, into the this compound scaffold. nih.gov Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for its identification through techniques like mass spectrometry. The development of sulfonamide-based photoaffinity probes for γ-secretase demonstrates the feasibility of this approach for sulfonyl-containing compounds. nih.gov

Clickable probes feature a bioorthogonal handle, such as an alkyne or an azide, that can be selectively reacted with a reporter tag (e.g., a fluorophore or biotin) in a complex biological sample. nih.gov This strategy allows for the visualization and enrichment of target proteins. The design of clickable probes for profiling protein glutathionylation showcases the utility of this approach in studying post-translational modifications, a concept that can be extended to probe the targets of small molecules like this compound. nih.gov

These research tools are invaluable for target validation and for understanding the broader biological context in which this compound and its analogs operate.

Future Directions in Research on 3 Fluorophenyl Sulfonyl Glycine

Elucidation of Specific Mechanisms of Action in Novel Biological Systems

A primary objective for future research will be to determine the precise molecular targets and mechanisms of action of ((3-Fluorophenyl)sulfonyl)glycine. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, known to interact with various enzymes and receptors. ajchem-b.com Investigations into novel sulfonamide derivatives have revealed their potential as potent agents in conditions like lung cancer by activating tumor pyruvate (B1213749) kinase M2 (PKM2). rsc.org The presence of the glycine (B1666218) component, an important neurotransmitter and a necessary co-agonist at the NMDA receptor, suggests that this compound could modulate neuronal activity. nih.govnih.gov Research on glycine transporter type 1 (GlyT1) inhibitors, some of which feature a fluorophenyl group, has shown promise in potentiating NMDA receptor-mediated responses, indicating a potential therapeutic avenue for disorders associated with NMDA receptor hypofunction. nih.govnih.gov

Future studies should, therefore, employ a battery of in vitro and in silico techniques to identify the binding partners of this compound. This could involve screening against panels of receptors, enzymes, and transporters, particularly those implicated in neurological disorders and oncology. Techniques such as affinity chromatography, surface plasmon resonance, and computational docking studies could reveal high-affinity interactions. rsc.org Furthermore, understanding how the fluorine substitution on the phenyl ring influences binding affinity and selectivity will be crucial, as fluorination is a common strategy to enhance the biological activity and metabolic stability of drug candidates. nih.gov

Application in Advanced Preclinical Disease Models

Once a potential mechanism of action is identified, the subsequent step will be to evaluate the efficacy of this compound in advanced preclinical disease models. Given the structural motifs, models of neurological and psychiatric conditions, as well as various cancers, would be of primary interest. For instance, if the compound is found to modulate glycinergic neurotransmission, its effects could be studied in animal models of neuropathic pain, epilepsy, or schizophrenia. nih.govnih.gov Studies on glycine receptor mouse mutants have provided valuable systems for understanding human hyperekplexia, a neuromotor disorder, and could serve as a basis for evaluating this compound. nih.gov

The development of more sophisticated preclinical models, such as patient-derived xenografts (PDXs) for cancer or organoid cultures, would offer a more translational assessment of the compound's potential. These models better recapitulate the heterogeneity and complexity of human diseases. For example, if the compound shows activity against a specific cancer cell line, its efficacy could be further validated in PDX models derived from patients with that cancer type. The use of such models is critical in bridging the gap between preclinical findings and clinical success.

Integration with Systems Biology and Multi-Omics Data

To gain a holistic understanding of the biological effects of this compound, future research should integrate experimental data with systems biology and multi-omics approaches. nih.govencyclopedia.pubnih.gov This involves the comprehensive analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound. nih.govencyclopedia.pubnih.govfrontiersin.org Such an approach can reveal not only the primary target but also the downstream signaling pathways and off-target effects, providing a complete picture of the compound's cellular impact. nih.govfrontiersin.orgdrugtargetreview.com

By generating and integrating these large-scale datasets, researchers can construct network models of the compound's mechanism of action. springernature.com This can help in identifying biomarkers for patient stratification and predicting potential synergistic or antagonistic interactions with other drugs. encyclopedia.pub For instance, proteomic analysis of cells treated with a novel therapeutic agent can reveal changes in protein expression and post-translational modifications that are indicative of its mode of action. acs.org This data-driven approach is becoming increasingly vital for modern drug discovery and development. frontiersin.orgspringernature.com

Development of Advanced Imaging and Detection Methodologies

The fluorine-18 (B77423) isotope is a widely used positron emitter in Positron Emission Tomography (PET), a powerful non-invasive imaging technique in both clinical diagnostics and biomedical research. nih.govnih.gov The presence of a fluorine atom in this compound makes it an attractive candidate for development as a PET imaging probe. nih.govnih.gov By radiolabeling the compound with fluorine-18, it may be possible to visualize and quantify its distribution and target engagement in living organisms. nih.govnih.gov

Future research in this area would involve the development of a robust radiosynthesis protocol for ¹⁸Fglycine. nih.gov Subsequent studies in animal models would aim to characterize its pharmacokinetic profile and its uptake in specific tissues or tumors. youtube.com If the compound binds to a specific target with high affinity and selectivity, it could be developed as a novel PET tracer for diagnosing diseases, monitoring treatment response, or facilitating drug development by providing in vivo target occupancy data. nih.govnih.govyoutube.com The development of such molecular imaging probes is a rapidly advancing field with the potential to significantly impact personalized medicine. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing ((3-Fluorophenyl)sulfonyl)glycine, and what are the critical reaction conditions?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride derivative (e.g., 3-fluorophenylsulfonyl chloride) and glycine under alkaline conditions. For example, analogous syntheses involve dissolving glycine in chloroform (CHCl3) and reacting it with sulfonyl chloride derivatives, followed by slow addition of 1M NaOH to neutralize HCl byproducts . Critical parameters include maintaining a pH >10 to ensure glycine deprotonation and controlling reaction temperature (20–25°C) to avoid side reactions.

Q. Which analytical techniques are recommended for structural characterization and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR confirm regiochemistry and fluorine substitution patterns. For example, <sup>19</sup>F NMR chemical shifts around -113 ppm are characteristic of meta-fluorophenyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular formula (e.g., C8H8FNO4S) with mass accuracy <2 ppm .

- Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) : Quantifies purity and detects impurities using reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/0.1% formic acid .

Q. What are the solubility and stability profiles of this compound in common solvents and under varying pH conditions?

- Methodological Answer : Solubility testing in DMSO, water, and ethanol is critical for experimental design. Stability studies should assess degradation under acidic (pH <3) or basic (pH >9) conditions via accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks). Handling in inert atmospheres (N2) is advised to prevent oxidation, as sulfonamides are prone to hydrolysis under extreme pH .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position of the phenyl ring influence electronic properties and biological interactions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances sulfonamide acidity, affecting binding to target proteins (e.g., USP5 inhibitors). Computational studies (DFT calculations) can map electrostatic potential surfaces, while competitive binding assays (e.g., SPR or ITC) quantify affinity changes compared to non-fluorinated analogs. Evidence from USP5 inhibitor studies shows fluorine improves inhibitory potency by 2–3 fold via enhanced hydrogen bonding .

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Use standardized assays (e.g., enzymatic inhibition with IC50 values) across multiple cell lines to control for variability.

- Confounding Variable Analysis : Apply multivariate regression to isolate factors like solvent effects (DMSO toxicity) or metabolic instability .

- Collaborative Validation : Cross-laboratory replication using shared compound batches and protocols minimizes batch-to-batch variability .

Q. What strategies are recommended for studying the metabolic stability and degradation pathways of this compound in vitro?

- Methodological Answer :

- Isotopic Labeling : Use <sup>14</sup>C-labeled glycine moieties to track metabolic fate in hepatocyte incubations.

- LC-HRMS Metabolite Identification : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) with fragmentation patterns (MS/MS).

- Enzyme Kinetics : Measure CYP450 isoform-specific clearance using recombinant enzymes .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., methyl, halogens) at the phenyl ring or modify the glycine backbone (e.g., N-methylation).

- Pharmacophore Modeling : Align derivatives in 3D-QSAR models to identify critical hydrogen-bond donors/acceptors.

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with improved permeability and reduced cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.